![molecular formula C19H15N3O4 B2791457 N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941920-92-9](/img/structure/B2791457.png)
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide” belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Molecular Structure Analysis
The B3LYP/cc-pVDZ basis set was used to optimize the best results for a similar compound . The NBO analysis confirmed the highest stabilization energy 39.53 kcal/mol, from bonding LP (1) - N22 to anti-bonding π* (N21 - C24) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been studied using various computational methods . Analyses of NLO parameters, MEP, UV-vis, and HOMO-LUMO were performed using five different solvents (chloroform, water, acetonitrile, ethanol and DMSO) .Applications De Recherche Scientifique
Antimicrobial Activity
The synthesis and biological evaluation of 1,3,4-thiadiazole derivatives, including our compound of interest, have revealed promising antimicrobial properties . Specifically, this compound has been tested against E. coli , B. mycoides , and C. albicans . Notably, four derivatives demonstrated superior antimicrobial activity compared to others. Further investigations into its mechanism of action and potential clinical applications are warranted.
Antitumor Potential
While not directly studied for antitumor effects, compounds with similar structural features have shown promise in cancer research. For instance, imidazole-containing derivatives have been evaluated for their antitumor potential against various cell lines . Investigating the impact of our compound on cancer cells could provide valuable insights.
Anti-Inflammatory and Analgesic Properties
Indole derivatives, which share some structural similarities with our compound, have been explored for their anti-inflammatory and analgesic activities . Specifically, compounds containing the indole nucleus have shown clinical relevance. Further research could uncover whether our compound exhibits similar effects.
Medicinal Chemistry Applications
Hydrazonoyl halides, a class of compounds that includes our compound, play a crucial role in medicinal chemistry. Their diverse biological properties make them interesting candidates for drug development . Researchers may explore modifications to enhance specific pharmacological activities.
Chemical Reactivity
Beyond biological applications, hydrazonoyl halides are versatile reagents in organic synthesis. They participate in reactions leading to various nitrogen-, oxygen-, sulfur-, and selenium-containing compounds . Our compound’s unique structure could inspire novel synthetic routes.
Industrial and Pharmaceutical Uses
Hydrazonoyl halides find applications beyond the lab. Their industrial relevance spans areas such as anthelmintics, antiarthropodals, and fungicides . Additionally, they contribute to the synthesis of diverse chemical entities used in pharmaceuticals and other industries.
Propriétés
IUPAC Name |
N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-22-18(23)9-7-15(21-22)12-2-5-14(6-3-12)20-19(24)13-4-8-16-17(10-13)26-11-25-16/h2-10H,11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAVPGJESHYKDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

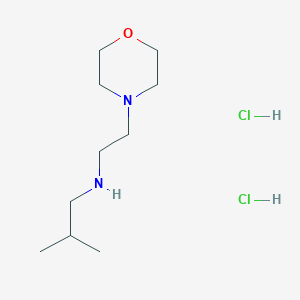
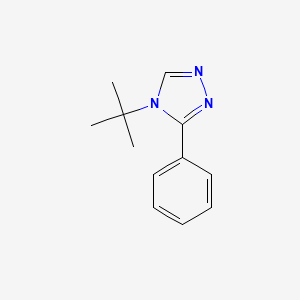
![(Z)-3-(3,4-dimethoxyphenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2791378.png)
![4-[(E)-3-(4-isopropylphenyl)-2-propenoyl]phenyl 4-nitrobenzenecarboxylate](/img/structure/B2791379.png)

![Cyclopropyl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2791383.png)
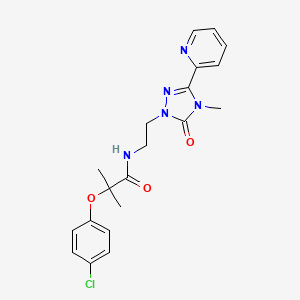
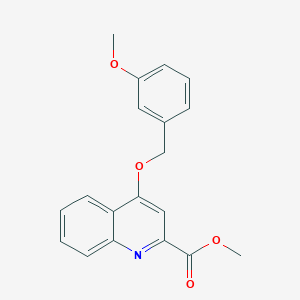
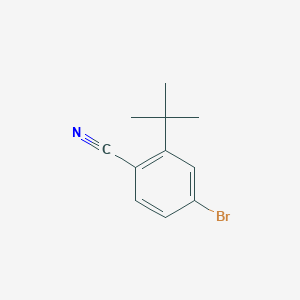
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2791391.png)
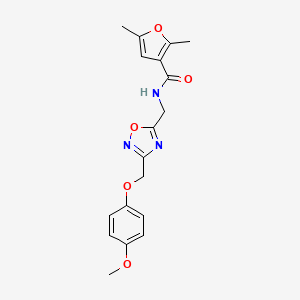


![3-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2791397.png)